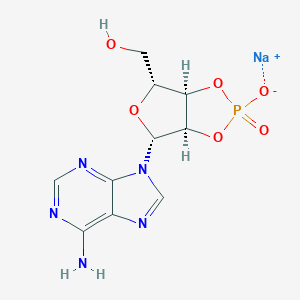

2',3'-cAMP sal de sodio

Descripción general

Descripción

Adenosine 2', 3'-cyclic phosphate, also known as 2', 3'-cyclic AMP or adenosine cyclic 2', 3'-monophosphate, belongs to the class of organic compounds known as 2', 3'-cyclic purine nucleotides. These are purine nucleotides in which the oxygen atoms linked to the C2 and C3 carbon atoms of the ribose moiety are both bonded the same phosphorus atom of the phosphate group. Adenosine 2', 3'-cyclic phosphate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adenosine 2', 3'-cyclic phosphate has been detected in multiple biofluids, such as feces and blood.

Aplicaciones Científicas De Investigación

Investigación de bioactividad

La adenosina 3’-monofosfato (3’-AMP) es un metabolito producido a partir de la hidrólisis de 2’,3’-cAMP por una familia de fosfodiesterasas dependientes de metales . Se ha descubierto que inhibe la proliferación de las células musculares lisas vasculares preglomerulares y las células mesangiales glomerulares a través de los receptores A2B . Esto sugiere que 2’,3’-cAMP y 3’-AMP representan una nueva vía inexplorada para la regulación celular basada en adenosina .

Purificación por afinidad

La sal de sodio del monofosfato cíclico de adenosina 2’:3’ se ha utilizado en el tampón de lisis para la purificación por afinidad . La purificación por afinidad es un método para separar mezclas bioquímicas basado en una interacción altamente específica entre antígeno y anticuerpo, enzima y sustrato, receptor y ligando, o proteína y ácido nucleico.

Medidas de termoforesis a microescala

Este compuesto también se ha utilizado en medidas de termoforesis a microescala . La termoforesis a microescala es una técnica poderosa para el análisis de interacciones biomoleculares. Mide el movimiento de moléculas a lo largo de gradientes de temperatura, que pueden verse influenciados por factores como el tamaño, la carga y la capa de hidratación.

Estudios electrofisiológicos

La sal de sodio del monofosfato cíclico de adenosina 2’:3’ se ha utilizado en estudios electrofisiológicos de túbulos de Tenebrio . La electrofisiología es el estudio de las propiedades eléctricas de las células y tejidos biológicos. Implica mediciones de cambios de voltaje o corriente eléctrica o manipulaciones en una amplia variedad de escalas, desde proteínas de canales iónicos individuales hasta órganos completos como el corazón.

Aplicaciones farmacéuticas

Dada su bioactividad, la sal de sodio del 2’,3’-cAMP podría usarse potencialmente en el desarrollo de productos farmacéuticos . Su capacidad para inhibir la proliferación celular sugiere aplicaciones potenciales en el tratamiento de afecciones caracterizadas por el crecimiento celular excesivo.

Aplicaciones agrícolas

La bioactividad de la sal de sodio del 2’,3’-cAMP también sugiere aplicaciones potenciales en la agricultura . Por ejemplo, podría usarse potencialmente en el desarrollo de pesticidas u otros productos químicos agrícolas.

Mecanismo De Acción

Target of Action

The primary target of 2’,3’-cAMP sodium salt, also known as Adenosine-2’,3’-cyclic Monophosphate Sodium Salt or Adenosine-2’:3’-cyclic monophosphate, sodium salt, is believed to be the A2B receptor . This receptor is found in kidney glomerular mesangial cells and pre-glomerular smooth muscle cells .

Mode of Action

2’,3’-cAMP is considered an extracellular source of adenosine . It is released extracellularly in response to injury . The compound interacts with its targets by being converted into 2’-AMP and 3’-AMP, which then inhibit the proliferation of kidney glomerular mesangial cells and pre-glomerular smooth muscle cells through the A2B receptor .

Biochemical Pathways

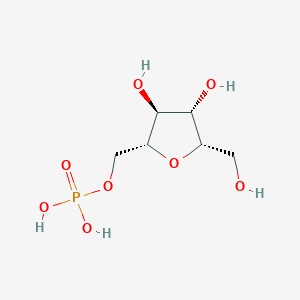

The biochemical pathway affected by 2’,3’-cAMP involves its degradation. The compound can be used to study the distribution and specificity of its degrading enzymes in the context of unique biological activities . It is metabolized to 2’-AMP and 3’-AMP , which are subsequently converted to adenosine .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of 2’,3’-cAMP’s action include the induction of apoptosis at the level of mitochondrial permeability transition pores . This can lead to cell death, which is a crucial process in many biological contexts, including development and disease.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’,3’-cAMP sodium salt. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments.

Análisis Bioquímico

Biochemical Properties

2’,3’-cAMP sodium salt interacts with various enzymes and proteins. It binds and activates the stimulator of interferon genes (STING), a transmembrane adaptor protein . This interaction initiates the TBK1-IRF3-dependent production of IFN-β .

Cellular Effects

2’,3’-cAMP sodium salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It activates innate immune responses via binding of STING .

Molecular Mechanism

The molecular mechanism of action of 2’,3’-cAMP sodium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to STING with a high affinity (Kd value of 3.79 nM), which is stronger than other cyclic di-nucleotides .

Metabolic Pathways

2’,3’-cAMP sodium salt is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

sodium;[4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDSIACSNXHGOV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5NaO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37063-35-7 | |

| Record name | Adenosine sodio-2',3'-phosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

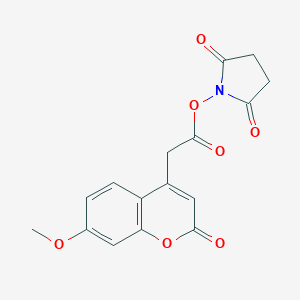

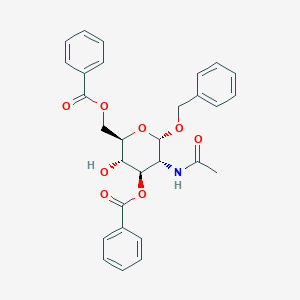

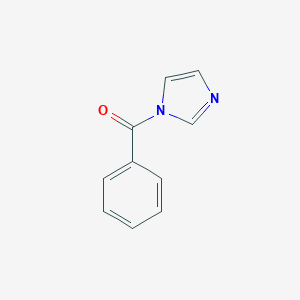

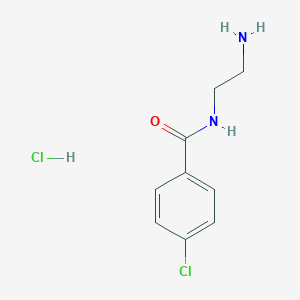

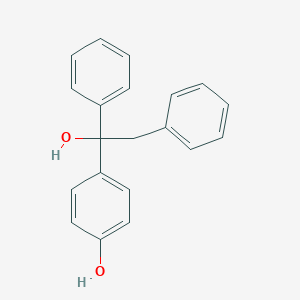

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

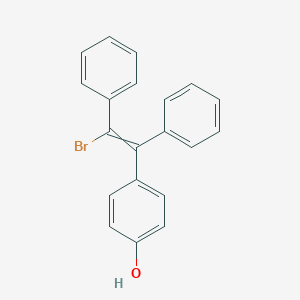

![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)